2,4-Dimethylpyrimidin-5-ol (CAS 412003-95-3) is a highly specialized heterocyclic building block characterized by a pyrimidine core with a reactive hydroxyl group at the C5 position and methyl groups at the C2 and C4 positions. In industrial procurement, this compound is primarily sourced as the non-substitutable precursor for the synthesis of Lemborexant, a dual orexin receptor antagonist [1]. The specific 2,4-dimethyl substitution pattern is critical, as it provides the exact steric and electronic profile required to enhance the nucleophilicity of the C5-hydroxyl group for downstream etherification, while ensuring the final active pharmaceutical ingredient (API) achieves optimal receptor binding affinity [2].
Critical intermediate for the synthesis of lemborexant, a dual orexin receptor antagonist (DORA).
Optimized patent route with reported yield improvement over prior methods.
Suitable for pharmaceutical development and process scale-up studies.
Attempting to substitute 2,4-dimethylpyrimidin-5-ol with generic analogs, such as unsubstituted pyrimidin-5-ol or the isomeric 4,6-dimethylpyrimidin-5-ol, results in catastrophic failures in both process chemistry and final drug efficacy [1]. The 4,6-dimethyl isomer flanks the C5-hydroxyl group with two methyl groups, creating severe steric hindrance that drastically reduces the yield of SN2 etherification reactions with bulky cyclopropylmethyl tosylates. In contrast, the 2,4-dimethyl isomer leaves the C6 position open, allowing an unhindered trajectory for nucleophilic attack [2]. Furthermore, the absence of the 2,4-dimethyl groups in the final API scaffold eliminates the critical hydrophobic interactions required for dual orexin receptor antagonism, rendering any unmethylated substitutes pharmacologically useless.
Core substitution pattern mismatch: deviations in pyrimidine alkylation alter the final compound's molecular identity.
Pharmacophoric requirement: only the 2,4-dimethyl substitution pattern integrates into the target drug substance.
Generic analogs: unsubstituted or differently alkylated pyrimidinols yield different chemical entities.
For industrial procurement, the manufacturing route of the raw material dictates supply chain reliability and cost. Recent process optimizations demonstrate that synthesizing 2,4-dimethylpyrimidin-5-ol using N,N-dimethylformamide diethyl acetal achieves a yield of approximately 65%, compared to the historical baseline of 41–55% using the dimethyl acetal equivalent [1]. This 10–24% absolute increase in intermediate yield ensures better scalability and more reliable procurement volumes for API manufacturers.
| Evidence Dimension | Intermediate synthesis yield |
| Target Compound Data | ~65% yield (Diethyl acetal route) |
| Comparator Or Baseline | 41–55% yield (Dimethyl acetal route) |
| Quantified Difference | 10–24% absolute yield improvement |
| Conditions | Step 2 reaction of a nitrophenyl compound with the respective acetal |
Higher upstream synthesis yields directly translate to lower procurement costs and more stable supply chains for bulk API manufacturing.
Supports process cost-efficiency assessment.
Conditions: N,N-dimethylformamide diethyl acetal route.
The primary industrial value of 2,4-dimethylpyrimidin-5-ol lies in its performance during the critical etherification step of Lemborexant synthesis. When coupled with sterically demanding ((1R,2S)-2-(3-fluorophenyl)-2-((tosyloxy)methyl)cyclopropyl)methyl acetate, the compound achieves near-complete conversion in just 2–3 hours at mild temperatures (65–70 °C) using cesium carbonate [1]. This rapid kinetic profile outperforms standard pyrimidinol baselines, which often require harsher conditions (>100 °C) that risk degrading sensitive cyclopropyl substrates.
| Evidence Dimension | SN2 coupling reaction time and temperature |
| Target Compound Data | 2-3 hours at 65-70 °C |
| Comparator Or Baseline | Standard pyrimidinol baselines (often >100 °C or >12 hours) |
| Quantified Difference | Significantly reduced reaction time and thermal requirement |
| Conditions | Cesium carbonate in acetonitrile (ACN) under nitrogen |
Mild, rapid coupling prevents the thermal degradation of expensive, complex chiral intermediates, maximizing the overall yield of the final API.
Supports structural requirement for the drug substance.
Species-independent receptor binding (human, rat, mouse).
In synthetic routes where 2,4-dimethylpyrimidin-5-ol is generated from its 5-methoxy precursor, the compound demonstrates excellent processability. Cleavage of the methoxy group using 1-decanethiol and potassium tert-butoxide in 1-butanol affords the free 2,4-dimethylpyrimidin-5-ol in high isolation yields of 78–85% [1]. The product can be easily recovered as a wet cake and dried under vacuum at room temperature, avoiding complex chromatographic purification steps common to other heterocyclic deprotections.
| Evidence Dimension | Isolation yield from methoxy precursor |
| Target Compound Data | 78–85% yield |
| Comparator Or Baseline | Standard heterocyclic ether cleavage (typically 50-70%) |
| Quantified Difference | Up to 15-35% higher recovery without chromatography |
| Conditions | 1-decanethiol, KOtBu, 1-butanol, followed by room temperature vacuum drying |
High-yielding, chromatography-free isolation steps are essential for cost-effective, multi-kilogram scale procurement and manufacturing.
Supports batch consistency and reduces purification needs.
Multiple vendors report this specification.
This compound is the mandatory, non-substitutable C5-hydroxyl building block for the commercial production of the insomnia drug Lemborexant. Its specific 2,4-dimethyl substitution pattern is strictly required to achieve the necessary dual orexin (OX1/OX2) receptor antagonism in the final drug product [1].
Due to the open C6 position and the electron-donating effects of the 2,4-dimethyl groups, this compound serves as an ideal nucleophile for challenging SN2 etherifications involving sterically hindered or sensitive electrophiles, such as heavily substituted cyclopropylmethyl tosylates or mesylates [2].
Beyond pharmaceutical APIs, the structural motif of 2,4-dimethylpyrimidin-5-ol is utilized in coordination chemistry. The combination of the pyrimidine nitrogen atoms and the C5-hydroxyl group allows for the design of specialized pincer ligands, where the methyl groups provide precise steric tuning around the metal center [2].
Irritant